1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O2/c1-13-3-4-17(27)26(23-13)8-6-19-18(28)14-10-24(11-14)15-9-16(21-12-20-15)25-7-2-5-22-25/h2-5,7,9,12,14H,6,8,10-11H2,1H3,(H,19,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDDUXSQEOAXCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CCNC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)azetidine-3-carboxamide (referred to as Compound A) is a novel derivative within the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Compound A exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in inflammatory processes and cellular signaling pathways. The pyrazolo[1,5-a]pyrimidine scaffold is known for its ability to interact with various biological targets, including:
- Adenosine receptors : Compounds with similar structures have shown efficacy as antagonists at A2A adenosine receptors, which play a crucial role in neuroprotection and inflammation .
- Cyclin-dependent kinases (CDKs) : Related derivatives have demonstrated inhibitory activity against CDKs, suggesting potential applications in cancer therapy .
In Vitro Studies
Recent studies have explored the efficacy of Compound A against several biological targets:
- Antiparasitic Activity : In vitro testing revealed that related compounds inhibited the growth of Plasmodium falciparum, with IC50 values indicating moderate potency. For instance, a structurally similar compound exhibited an IC50 of 3.6 μM against P. falciparum .
- Anti-inflammatory Effects : Compound A has been investigated for its potential anti-inflammatory properties by targeting COX enzymes. Inhibitory assays indicated that derivatives from the same chemical family could effectively inhibit COX-2 with IC50 values in the sub-micromolar range (0.05 to 0.14 mM), highlighting their potential as anti-inflammatory agents .
- Cytotoxicity Assessment : The cytotoxicity profile of related compounds suggests low toxicity towards human erythrocytes, indicating a favorable safety profile for further development .
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 Value | Reference |
|---|---|---|---|
| Antiparasitic | Plasmodium falciparum | 3.6 μM | |
| Anti-inflammatory | COX-2 | 0.05 - 0.14 mM | |
| Cytotoxicity | Human erythrocytes | Non-cytotoxic |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to Compound A:
- Parkinson’s Disease Treatment : A study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives acted as A2A antagonists, potentially offering new avenues for treating neurodegenerative diseases such as Parkinson's disease .
- Cancer Research : Inhibitors targeting CDKs have shown promise in preclinical models for various cancers, supporting the hypothesis that Compound A could be developed into an anticancer agent .
Scientific Research Applications
Biological Applications
The compound has shown promise in various biological contexts, including:
Anticancer Activity
- Preliminary studies indicate that the compound may inhibit cell proliferation in specific cancer cell lines. Its mechanism involves targeting critical enzymes and pathways associated with tumor growth.
Antimicrobial Properties
- The compound exhibits significant antimicrobial activity against various pathogens. Studies utilizing disc diffusion methods have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.
Enzyme Inhibition
- Research indicates that this compound can act as a selective inhibitor for certain enzymes, particularly those involved in cancer metabolism and microbial resistance mechanisms.
Case Study 1: Anticancer Efficacy
A study published in Pharmaceuticals examined the effects of this compound on human cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Screening
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results revealed a minimum inhibitory concentration (MIC) that suggests its potential as a lead compound for developing new antimicrobial agents .
Case Study 3: Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest strong interactions with active sites of enzymes involved in cancer progression and microbial resistance .
Chemical Reactions Analysis
Nucleophilic Substitution at Pyrimidine Ring
The 4-pyrimidinyl group undergoes regioselective substitution at position 2 or 6. Key reactions include:
Mechanistic Insight : The electron-deficient pyrimidine ring facilitates palladium-catalyzed cross-couplings, particularly with boronic acids or amines. Steric hindrance from the pyrazole substituent directs substitution to the less hindered position .
Pyridazinone Ring Functionalization
The 6-oxopyridazin-1(6H)-yl group participates in:
-
Reductive Amination :
Reacts with aldehydes/ketones in the presence of NaBH₃CN to form secondary amines .
Example:
-
Electrophilic Aromatic Substitution :
Bromination at position 5 using NBS in DMF (60% yield).
Azetidine Ring Reactivity
The strained azetidine ring undergoes:
| Reaction | Conditions | Outcome | Citations |
|---|---|---|---|
| Ring-Opening | HCl (aq.), 100°C | Linear amine derivatives | |
| Aza-Michael Addition | Acrylonitrile, K₂CO₃ (MeCN) | 3-Substituted azetidine adducts |
Kinetics : Ring-opening follows pseudo-first-order kinetics with in 6M HCl at 25°C .
Carboxamide Transformations
The tertiary carboxamide group exhibits:
-
Hydrolysis :
(95% conversion). -
Condensation :
Reacts with hydroxylamine to form hydroxamic acids (pH 7.4, 70% yield) .
Ethyl Linker Modifications
The -(CH₂)₂- spacer allows:
Regioselectivity in Multi-Step Reactions
Competitive reactivity analysis reveals the following priority:
-
Pyridazinone electrophilic substitution
-
Pyrimidine cross-coupling
-
Azetidine ring-opening
-
Carboxamide hydrolysis
This hierarchy is confirmed by DFT calculations showing pyridazinone has the lowest LUMO energy (-1.2 eV) .
Key Stability Considerations
-
pH Sensitivity : Degrades rapidly in alkaline conditions (t₁/₂ = 15 min at pH 10).
This comprehensive analysis enables targeted derivatization for medicinal chemistry applications while maintaining structural integrity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, including those listed in . Below is a detailed comparison of key features:
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycles :
- The target compound’s pyrimidine-pyrazole-azetidine scaffold is distinct from the pyrazolo[3,4-b]pyridine core of CAS 1005612-70-3 . The latter’s fused bicyclic system may enhance aromatic stacking interactions, whereas the azetidine in the target compound likely improves metabolic stability due to reduced ring strain compared to larger N-heterocycles.
In contrast, analogs like 832740-97-3 lack such polar groups, limiting their solubility and target selectivity .
Molecular Weight and Drug-Likeness: The target compound’s higher molecular weight (~450) compared to CAS 1005612-70-3 (374.4) may reduce bioavailability, necessitating formulation optimization. However, the azetidine and pyridazinone moieties could improve permeability via reduced polarity .
Research Findings and Mechanistic Insights
- Kinase Inhibition Potential: Pyrimidine-pyrazole hybrids (e.g., CAS 1005612-70-3) are established kinase inhibitors, targeting ATP-binding pockets. The target compound’s pyridazinone group may mimic adenine interactions, suggesting competitive inhibition mechanisms .
- Metabolic Stability : Azetidine-containing compounds exhibit longer half-lives than piperidine analogs (e.g., 832741-13-6) due to reduced susceptibility to oxidative metabolism .
Q & A
Q. What are the recommended synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis of pyrimidine-azetidine hybrids typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, pyrazole-pyrimidine intermediates (e.g., 6-(1H-pyrazol-1-yl)pyrimidin-4-amine) can be synthesized via Pd-catalyzed cross-coupling, followed by azetidine ring formation using carboxamide coupling agents. Reaction optimization may involve adjusting temperature (e.g., reflux in ethanol/acetic acid mixtures), stoichiometry, and catalysts. Recrystallization from ethanol or DMSO is critical for purity .
Q. How should researchers characterize the compound’s purity and structural integrity?
Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze and NMR to confirm substituent positions and stereochemistry (e.g., pyrazole protons at δ 7.58–8.63 ppm, azetidine protons at δ 3.85–5.03 ppm) .
- LCMS/HRMS : Verify molecular weight (e.g., ESIMS m/z 392.2) and purity (>98% via HPLC) .
- X-ray crystallography : Resolve ambiguous structural features (e.g., pyridazine ring conformation) .
Q. What solvent systems are optimal for synthesizing pyrimidine-azetidine hybrids?
Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates, while ethanol/water mixtures are preferred for recrystallization. Avoid chlorinated solvents if amide bonds are present to prevent side reactions. Reagent stability in acidic/basic conditions must also be evaluated .
Advanced Research Questions
Q. How can contradictions between computational modeling and experimental structural data be resolved?
Discrepancies in bond angles or conformations (e.g., pyridazine vs. pyrimidine ring puckering) require cross-validation:
Q. What strategies are effective for identifying biological targets of this compound?
Q. How should in vivo pharmacokinetic studies be designed to assess metabolic stability?
Q. What methodologies are recommended for structure-activity relationship (SAR) studies?
- Analog synthesis : Modify substituents on the pyrazole, pyrimidine, and azetidine moieties. For example, replace methyl groups with cyclopropyl to assess steric effects .
- Biological assays : Test analogs against disease-relevant cell lines (e.g., antibacterial activity of imidazo[1,2-b]pyridazines) .
Q. How can Design of Experiments (DoE) optimize multi-step syntheses?
- Use fractional factorial designs to screen variables (e.g., temperature, catalyst loading, solvent ratio). For example, flow-chemistry platforms enable rapid parameter optimization for diazomethane intermediates .
- Statistical modeling (e.g., response surface methodology) identifies critical factors for yield and purity .
Q. What techniques study enzyme interactions (e.g., kinases or phosphatases)?
Q. How to address discrepancies between in vitro and in vivo efficacy data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
